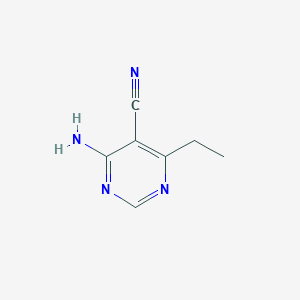
4-Amino-6-ethylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-ethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4 It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethylpyrimidine-5-carbonitrile typically involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This method yields the desired product in moderate to excellent yields (45-89%) after purification by either column chromatography or crystallization using solvents like isopropanol or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned one-pot reaction. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-ethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group at position 4 can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-ethylpyrimidine-5-carbonitrile has several scientific research applications, particularly in medicinal chemistry and pharmaceutical research. It has been studied for its potential as an anticancer agent, targeting epidermal growth factor receptor (EGFR) wild-type and mutant forms . Additionally, it has shown promise as a selective antagonist for adenosine receptors, which play critical roles in various physiological processes .
Mecanismo De Acción
The mechanism of action of 4-Amino-6-ethylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it mimics ATP and binds to the kinase domain of the receptor, thereby inhibiting its activity and preventing downstream signaling pathways that promote cell proliferation . In the context of adenosine receptor antagonism, the compound binds to the receptor and blocks its activation, modulating various physiological responses .
Comparación Con Compuestos Similares
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds are structurally similar and have been studied for their selective antagonistic activity against adenosine receptors.
Pyrimidine-5-carbonitrile Derivatives: Various derivatives have been explored for their anticancer properties, targeting different molecular pathways.
Uniqueness: 4-Amino-6-ethylpyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to selectively inhibit EGFR and act as an adenosine receptor antagonist highlights its potential as a versatile therapeutic agent.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
4-amino-6-ethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-2-6-5(3-8)7(9)11-4-10-6/h4H,2H2,1H3,(H2,9,10,11) |
Clave InChI |
HDBOSGCQAPOKOB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC=N1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


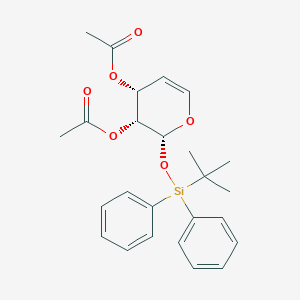

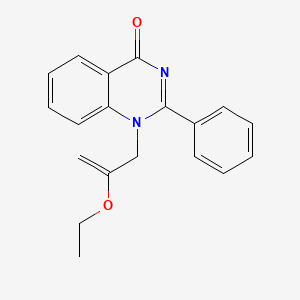


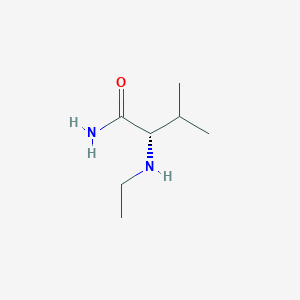
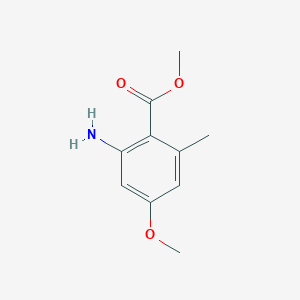


![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)

![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)

